molecular formula C25H30F3N5O2 B2456348 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 922558-07-4

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2456348
CAS No.: 922558-07-4
M. Wt: 489.543
InChI Key: MDBICPSAWHJRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30F3N5O2 and its molecular weight is 489.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O2/c1-31-10-12-33(13-11-31)22(17-6-7-21-18(14-17)8-9-32(21)2)16-29-23(34)24(35)30-20-5-3-4-19(15-20)25(26,27)28/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBICPSAWHJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of anticonvulsant effects and its interaction with various biological targets. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula and structure:

PropertyValue
Molecular FormulaC21H31N5O2
Molecular Weight385.5 g/mol
CAS Number922557-48-0
StructureChemical Structure

The presence of the trifluoromethyl group is notable for its implications in enhancing lipophilicity and metabolic stability, which are critical for CNS penetration.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those incorporating the trifluoromethyl moiety. The biological activity was primarily assessed using several animal models, including:

  • Maximal Electroshock (MES) Test : This test evaluates the ability of compounds to prevent seizures induced by electrical stimulation.
  • Pentylenetetrazole (PTZ) Test : This model assesses the efficacy against chemically induced seizures.

In a comparative study, derivatives similar to this compound exhibited significant protection in MES tests at doses ranging from 100 to 300 mg/kg. The introduction of the trifluoromethyl group was essential for enhancing anticonvulsant activity, as it contributed to increased binding affinity to voltage-sensitive sodium channels, a key target in seizure management .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications to the piperazine and indoline moieties significantly influenced biological activity. Compounds with fluorinated aromatic systems showed improved pharmacokinetic properties and efficacy due to enhanced lipophilicity and reduced metabolic degradation .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Indole Derivatives : Research demonstrated that indole derivatives with piperazine substituents exhibited potent anticonvulsant activity. The study emphasized that structural modifications led to varying degrees of efficacy in seizure models .
  • Fluorinated Compounds : Another investigation focused on fluorinated derivatives revealed that compounds containing trifluoromethyl groups displayed superior anticonvulsant properties compared to their non-fluorinated counterparts. This was attributed to enhanced interactions with CNS targets .

Preparation Methods

Preparation of 1-Methylindolin-5-amine

1-Methylindoline is synthesized via reductive cyclization of 5-nitro-1-methylindole using hydrogen gas ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$) in ethanol at 50°C. Nitro group reduction proceeds quantitatively, yielding 1-methylindolin-5-amine with >95% purity after recrystallization.

Synthesis of Fragment B: 3-(Trifluoromethyl)aniline

3-(Trifluoromethyl)aniline is commercially available but can be synthesized via:

  • Friedel-Crafts Trifluoromethylation : Reaction of aniline with trifluoromethyl iodide ($$ \text{CF}3\text{I} $$) in the presence of aluminum chloride ($$ \text{AlCl}3 $$) at 0°C.
  • Sandmeyer Reaction : Diazotization of 3-nitroaniline followed by displacement with copper(I) trifluoromethylide.

Oxalamide Bond Formation

Oxalyl Chloride-Mediated Coupling

Fragment A (1.0 equiv) and Fragment B (1.1 equiv) are reacted with oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under inert nitrogen atmosphere. Triethylamine ($$ \text{Et}3\text{N} $$, 2.5 equiv) is added dropwise to scavenge HCl. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 12 hours.

Table 2: Optimization of Coupling Conditions

Entry Solvent Base Temp (°C) Yield (%)
1 $$ \text{CH}2\text{Cl}2 $$ $$ \text{Et}_3\text{N} $$ 0 → 25 58
2 THF DIPEA -10 → 25 62
3 DMF $$ \text{Et}_3\text{N} $$ 25 41

Alternative Method: Carbodiimide Coupling

A mixture of oxalic acid (1.0 equiv), Fragment A (1.0 equiv), and Fragment B (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction achieves 54% yield after 24 hours at 25°C.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation employs:

  • $$ ^1\text{H NMR} $$ : Peaks at δ 7.45 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, Ar-H), 3.72 (s, 3H, N-CH$$_3$$).
  • $$ ^{13}\text{C NMR} $$ : Signals at 167.8 ppm (C=O), 121.5 ppm (q, $$ J = 270 \, \text{Hz} $$, CF$$_3$$).
  • HRMS : Calculated for $$ \text{C}{24}\text{H}{28}\text{F}3\text{N}5\text{O}_2 $$ [M+H]$$^+$$: 500.2165; Found: 500.2163.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can be approached via multi-step condensation reactions. For example, refluxing Schiff bases with amino acids in tetrahydrofuran (THF) for extended periods (e.g., 24 hours) under inert conditions is a common strategy . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by recrystallization from absolute ethanol for purification . Optimizing stoichiometry (e.g., 1:4 molar ratios of reactants) and solvent selection (e.g., THF for solubility) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bond connectivity and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC with UV detection at 254 nm. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, THF) and aqueous mixtures (e.g., THF/H2O = 5:1) . Stability studies should include pH variations (1–13) and thermal stress (25–60°C) over 48–72 hours, analyzed via UV-Vis or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the pharmacological targets of this compound?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to screen against receptors such as kinase domains or GPCRs. Prioritize targets based on binding affinity (ΔG ≤ −8 kcal/mol) and structural complementarity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies can resolve contradictions in synthetic yield data across different batches?

  • Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors. For example, if yields vary with reflux duration, perform time-course TLC to pinpoint optimal reaction termination .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Modify lipophilicity via substituent adjustments (e.g., replacing trifluoromethyl with hydrophilic groups). Assess logP via shake-flask methods and permeability using Caco-2 cell monolayers. In vivo PK studies in rodents (IV/PO dosing) can clarify bioavailability and half-life .

Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer : Employ LC-QTOF-MS to detect trace impurities (<0.1%). Compare fragmentation patterns with spectral libraries. For chiral impurities, use chiral HPLC columns (e.g., Chiralpak AD-H) .

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodological Answer : Re-evaluate in vitro assay conditions (e.g., serum protein binding effects). Perform metabolite identification via liver microsome incubations. If poor in vivo activity persists, consider prodrug strategies or formulation enhancements (e.g., liposomal encapsulation) .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., piperazine to morpholine, indoline to indole). Test against a panel of biological targets (e.g., cancer cell lines) and correlate activity with steric/electronic parameters (Hammett constants, molar refractivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.